1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea
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Overview
Description
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea is a complex organic compound that features a pyrazole and pyrimidine moiety
Mechanism of Action
Target of Action
The compound, also known as 1-phenyl-3-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea, is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been found to be effective against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
The compound interacts with its targets in a way that it displays superior antipromastigote activity . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of this compound .
Biochemical Pathways
The compound affects the biochemical pathways related to the life cycle of Leishmania and Plasmodium species
Result of Action
The compound has shown to have superior antipromastigote activity . It was found to be more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole and pyrimidine rings, followed by their coupling to form the final compound. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
1H-pyrazolo[3,4-b]pyridines: Noted for their diverse biomedical applications.
Uniqueness
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea is unique due to its specific structural features that combine the pyrazole and pyrimidine moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
1-phenyl-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O/c28-20(25-15-5-2-1-3-6-15)26-17-9-7-16(8-10-17)24-18-13-19(22-14-21-18)27-12-4-11-23-27/h1-14H,(H,21,22,24)(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAOLSYXJUWSET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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